molecular formula C3H6N4O B126729 1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol CAS No. 155471-60-6

1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol

Cat. No.: B126729
CAS No.: 155471-60-6
M. Wt: 114.11 g/mol
InChI Key: ZWYNZPJMZMGOHH-UHFFFAOYSA-N
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Description

1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol is a chemical compound characterized by the presence of a tetrazole ring attached to an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of nitriles with sodium azide in the presence of zinc salts as catalysts. This reaction proceeds readily in water and can accommodate a variety of nitriles, including aromatic, alkyl, and vinyl nitriles . Another method involves the use of L-proline as a catalyst, which offers a simple and efficient route for the synthesis of 5-substituted 1H-tetrazoles from a broad range of substrates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-accelerated methods has been reported to enhance the efficiency of the synthesis process, allowing for the conversion of inactive nitriles into 5-substituted 1H-tetrazoles in a short time .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The tetrazole ring can undergo reduction reactions to form different derivatives.

    Substitution: The compound can participate in substitution reactions, where the hydrogen atoms in the tetrazole ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the tetrazole ring.

Scientific Research Applications

1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2H-tetrazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O/c1-2(8)3-4-6-7-5-3/h2,8H,1H3,(H,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYNZPJMZMGOHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNN=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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